molecular formula C16H10F3NO B1325422 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone CAS No. 898784-47-9

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Cat. No. B1325422
M. Wt: 289.25 g/mol
InChI Key: OYFORLDRXUOUPK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl group attached to a cyanide), and a trifluoromethylacetophenone group (a ketone with a trifluoromethyl group attached) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via selective amidation of related acetates .

Scientific Research Applications

Photochemical Properties

  • Photochemical Reaction Mechanisms

    The photochemical properties and reaction mechanisms of compounds similar to 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone have been a subject of study. Research on similar adamantylacetophenones shows that they possess interesting photochemical behaviors due to their structure, which may have implications for understanding the photochemistry of 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone (Fu, Scheffer, Trotter, & Yang, 1998).

  • Optoelectronic Properties

    The electron-withdrawing substituent position, such as the cyano group in 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, can significantly impact the optoelectronic properties of photochromic compounds. This can influence their photochromism, fluorescence, and electrochemical properties (Liu, Pu, Zheng, Le, & Luo, 2007).

Organic Synthesis Applications

  • Catalytic Annulation Reactions

    In organic synthesis, compounds like 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone can participate in catalytic annulation reactions, playing a role as intermediates in the synthesis of complex molecular structures, such as indenones and benzotropone (Miura & Murakami, 2005).

  • Preparation and Reaction with Isocyanates

    The reaction of related compounds with isocyanates to produce addition products demonstrates the reactivity of these compounds in creating novel chemical structures (Yoshida et al., 1988).

  • Cyclization Reactions

    Cyclization reactions involving acyloxy and other substituents on related compounds show their utility in synthesizing diverse organic compounds like flavones and quinolones (Vorbrüggen, Bohn, & Krolikiewicz, 1990).

Catalysis and Bioreduction

  • Biocatalytic Reduction: Research has demonstrated the use of related trifluoromethylacetophenone derivatives in biocatalytic reduction, showing their potential as catalysts in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

properties

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-3-6-12(8-14)15(21)9-11-4-1-2-5-13(11)10-20/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFORLDRXUOUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642332
Record name 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

CAS RN

898784-47-9
Record name 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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